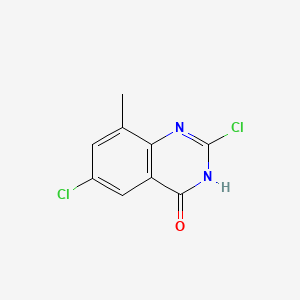

2,6-Dichloro-8-methylquinazolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

2,6-dichloro-8-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6Cl2N2O/c1-4-2-5(10)3-6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |

InChI Key |

XOEVABWHGJGCPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(NC2=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 8 Methylquinazolin 4 Ol and Analogues

Retrosynthetic Analysis of 2,6-Dichloro-8-methylquinazolin-4-ol

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.com For this compound, the primary disconnections are made across the C-N bonds of the pyrimidine (B1678525) ring, as this is where the key ring-forming reactions typically occur.

A logical retrosynthetic pathway for this compound (I) is outlined below:

Disconnection of the C2-N3 and C4-N3 bonds: The most common approach to building the quinazolin-4-ol core involves the cyclization of a substituted anthranilic acid derivative. This leads to the key precursor, 2-amino-5-chloro-3-methylbenzoic acid (II) . This intermediate contains the correct arrangement of the methyl and one of the chloro substituents. The remaining C2 carbon and the chlorine atom at the 2-position can be introduced using a suitable C1 synthon in a cyclocondensation reaction.

Simplification of the Anthranilic Acid Precursor: The precursor (II) can be further disconnected. It can be synthesized from a simpler, commercially available starting material such as 4-chloro-2-methylaniline (B164923) (III) . The synthetic sequence to convert (III) to (II) would involve a series of standard aromatic functional group interconversions, such as protection of the amino group, nitration, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group.

This analysis identifies 4-chloro-2-methylaniline and a C1 synthon (like formamide (B127407) or phosgene (B1210022) derivatives) as the ultimate starting materials, providing a clear and logical roadmap for the targeted synthesis.

Classical and Contemporary Approaches to Quinazolin-4-ol Synthesis

The synthesis of the quinazolin-4-ol scaffold is well-established, with a variety of methods ranging from traditional cyclocondensation reactions to modern metal-catalyzed and multicomponent strategies. nih.govfrontiersin.org These methods offer diverse pathways for accessing a wide range of substituted analogues.

Cyclocondensation is the most traditional and widely used method for constructing the quinazolinone ring system. These reactions typically involve the condensation of an anthranilic acid derivative with a one-carbon (C1) component, followed by cyclization and dehydration.

Common strategies include:

Reaction with Formamide (Niementowski Reaction): Heating an anthranilic acid with formamide is a direct method to produce unsubstituted quinazolin-4-ones.

Reaction with Orthoesters and Amines: A three-component reaction involving anthranilic acid, an orthoester (like triethyl orthoformate), and an amine can yield 3-substituted quinazolin-4(3H)-ones. researchgate.net

Reaction with Aldehydes: The condensation of o-aminobenzamides with aldehydes, often catalyzed by copper salts or under aerobic oxidative conditions, is a versatile route to 2-substituted quinazolin-4-ones. acs.orgnih.govmdpi.com

Reaction with Isatoic Anhydride (B1165640): Isatoic anhydride can serve as a convenient precursor to o-aminobenzoyl species, reacting with amines and a C1 source to form the quinazolinone scaffold.

These methods are valued for their simplicity and use of accessible starting materials. However, they can sometimes require harsh reaction conditions, such as high temperatures.

Table 1: Examples of Cyclocondensation Conditions for Quinazolin-4-ol Synthesis

| Starting Material | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Aminobenzamide | Aldehydes | Cu salts in DMAc or aerobic oxidation in DMSO | 2-Substituted Quinazolin-4-ones | acs.orgnih.gov |

| Anthranilic Acid | Orthoesters, Amines | Solvent-free, Brønsted acidic ionic liquid | 3-Substituted Quinazolin-4-ones | researchgate.net |

| Isatoic Anhydride | Aniline (B41778), Benzaldehyde | nano-In2O3, Water/Ethanol, 80 °C | Substituted Quinazolinones | |

| o-Aminobenzamides | β-Ketoesters | Phosphorous acid, metal-free | 2-Substituted Quinazolinones | organic-chemistry.org |

Transition-metal catalysis has emerged as a powerful tool for synthesizing quinazolines, offering milder reaction conditions, higher efficiency, and broader substrate scope compared to classical methods. nih.govfrontiersin.orgresearchgate.netmssm.edu These reactions often proceed through novel mechanisms like C-H bond functionalization or acceptorless dehydrogenative coupling (ADC).

Key metal-catalyzed approaches include:

Copper-Catalyzed Reactions: Copper catalysts are widely used for the synthesis of quinazolinones. Common methods involve the coupling of o-halobenzamides with various nitrogen sources like formamide or benzylamines, or the reaction of 2-functionalized anilines with a C1 source. acs.orgnih.govorganic-chemistry.orgmdpi.com

Manganese and Cobalt-Catalyzed ADC: Earth-abundant metals like manganese and cobalt have been employed in acceptorless dehydrogenative coupling reactions. nih.gov For instance, the reaction of 2-aminobenzyl alcohols with nitriles or amides, catalyzed by Mn or Co complexes, produces quinazolines with the release of hydrogen gas, representing an atom-economical and environmentally benign approach. nih.govresearchgate.netmdpi.com

Palladium and Rhodium-Catalyzed Reactions: Palladium catalysts are effective in annulation reactions, while rhodium catalysts have been used in reactions involving N-arylamidines and cyclopropenones to construct the quinazoline (B50416) core. nih.govrsc.org

Table 2: Comparison of Metal-Catalyzed Routes to Quinazolines

| Metal Catalyst | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu) | o-Halobenzamides, Amides/Nitriles | Cross-Coupling/Annulation | Versatile, good functional group tolerance | nih.govmdpi.com |

| Manganese (Mn) | 2-Aminobenzyl alcohols, Amides/Nitriles | Acceptorless Dehydrogenative Coupling (ADC) | Atom-economical, uses earth-abundant metal | nih.gov |

| Cobalt (Co) | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Annulation | Ligand-free, mild conditions | researchgate.netmdpi.com |

| Palladium (Pd) | Ugi-4CR products | Intramolecular Annulation | Used in multicomponent sequential reactions | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular complexity. nih.gov This approach is prized in medicinal chemistry for its ability to rapidly create libraries of structurally diverse compounds.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for quinazolinone synthesis. nih.govacs.org In a typical sequence, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide intermediate. If the starting components are chosen appropriately (e.g., using an o-functionalized benzoic acid), this intermediate can undergo a subsequent cyclization step, often metal-catalyzed, to yield complex polycyclic quinazolinones. nih.gov This strategy combines the efficiency of MCRs with the power of cyclization to construct intricate scaffolds in very few steps. nih.govacs.org

Targeted Synthesis of this compound

Based on the principles of retrosynthesis and established synthetic methods, a targeted, multi-step protocol can be designed for the synthesis of this compound. The strategy focuses on the reliable construction of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, followed by ring formation and final chlorination.

An optimized synthetic protocol for this compound is proposed in the following steps, starting from 4-chloro-2-methylaniline. This route relies on well-understood and high-yielding transformations common in organic synthesis.

Step 1: Acetylation of 4-chloro-2-methylaniline The amino group of 4-chloro-2-methylaniline is first protected as an acetamide (B32628) to direct the subsequent nitration step and prevent unwanted side reactions.

Step 2: Nitration of N-(4-chloro-2-methylphenyl)acetamide The protected aniline is nitrated, typically with nitric acid in a sulfuric acid medium. The activating, ortho-para directing acetamido group and the methyl group will direct the nitro group to the position ortho to the amine, yielding N-(4-chloro-2-methyl-5-nitrophenyl)acetamide.

Step 3: Oxidation of the Methyl Group The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This reaction transforms the intermediate into 2-acetamido-5-chloro-4-nitrobenzoic acid.

Step 4: Hydrolysis and Reduction The acetyl protecting group is removed by acid or base hydrolysis, and the nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This crucial step yields the key precursor, 2-amino-5-chloro-3-methylbenzoic acid .

Step 5: Cyclocondensation to form the Quinazolinone Ring The synthesized anthranilic acid derivative is heated with formamide. This reaction proceeds via initial formation of the formylamino derivative, which then cyclizes and dehydrates to afford 6-chloro-8-methylquinazolin-4(3H)-one .

Step 6: Chlorination at the 2-position The final step is the introduction of the second chlorine atom at the C2 position. This is achieved by treating 6-chloro-8-methylquinazolin-4(3H)-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or a mixture of POCl₃ and PCl₅. This reaction converts the hydroxyl group of the enol tautomer (or the carbonyl of the amide) into a chloro group, yielding the final target compound, This compound .

Table 3: Proposed Synthetic Protocol for this compound

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amine Protection | Acetic anhydride, Pyridine | N-(4-chloro-2-methylphenyl)acetamide |

| 2 | Aromatic Nitration | HNO₃, H₂SO₄, 0 °C | N-(4-chloro-2-methyl-5-nitrophenyl)acetamide |

| 3 | Methyl Group Oxidation | KMnO₄, H₂O/Pyridine, Reflux | 2-acetamido-5-chloro-4-nitrobenzoic acid |

| 4 | Deprotection & Nitro Reduction | 1. aq. HCl, Reflux; 2. SnCl₂, conc. HCl | 2-amino-5-chloro-3-methylbenzoic acid |

| 5 | Quinazolinone Formation | Formamide, 160-180 °C | 6-chloro-8-methylquinazolin-4(3H)-one |

| 6 | C2-Chlorination | POCl₃, Reflux | This compound |

This detailed protocol provides a robust and feasible pathway for the laboratory-scale synthesis of this compound, leveraging established chemical transformations for a targeted and efficient construction.

Exploration of Alternative Precursors and Reagents

The traditional synthesis of the quinazolin-4-ol scaffold often begins with derivatives of anthranilic acid. However, contemporary synthetic chemistry has expanded to include a variety of alternative precursors and novel reagents to improve efficiency, yield, and substrate scope. These modern approaches often utilize transition-metal-catalyzed reactions, C-H activation, and cascade reactions to construct the quinazoline core. mdpi.com

Alternative precursors to the conventional anthranilic acid derivatives include:

2-Aminobenzonitriles : These compounds can react with aldehydes and arylboronic acids in a palladium-catalyzed, three-component tandem reaction to yield diverse quinazoline derivatives. organic-chemistry.org Similarly, 2-alkylamino benzonitriles can be converted to 2-alkylamino N-H ketimines, which then undergo iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation to furnish quinazolines. organic-chemistry.org

(2-Aminophenyl)methanols : These precursors can undergo a copper-catalyzed cascade reaction with aldehydes, using cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, to produce a wide range of 2-substituted quinazolines in good yields. organic-chemistry.org

2-Aminobenzylamines : In the presence of a copper catalyst system (CuCl/DABCO/4-HO-TEMPO) and oxygen as an oxidant, 2-aminobenzylamines react with various aldehydes to form substituted quinazolines. mdpi.com

(2-Bromophenyl)methylamines : A copper-catalyzed cascade method allows for the synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides, using air as the oxidant. organic-chemistry.org This process involves sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

2-Nitrobenzyl Alcohols : These can be condensed with arylacetic acids using urea (B33335) as a nitrogen source and elemental sulfur as a promoter to form substituted quinazolines. organic-chemistry.org

The exploration of novel reagents and catalytic systems has also been a significant area of research. Iodine, for instance, has been shown to be an effective catalyst due to its oxidizing properties and Lewis acidity. frontiersin.org Molecular iodine catalyzes the amination of the benzylic sp³ C-H bond in 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant, which avoids the need for transition metals. organic-chemistry.org Other innovative catalytic systems include ceric ammonium nitrate/tert-butylhydroperoxide (CAN/TBHP) for the reaction of benzylamines and 2-aminobenzophenones, and ruthenium carbonyl complexes for the acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl (B1604629) alcohol. organic-chemistry.orgfrontiersin.org

| Precursor | Reagents/Catalyst | Reaction Type | Product |

| 2-Alkylamino Benzonitriles | Organometallic Reagents, Iron Catalyst | C(sp³)-H Oxidation / C-N Bond Formation | Quinazolines |

| (2-Aminophenyl)methanols | Aldehydes, Cu-Catalyst, Cerium Nitrate | Cascade Reaction | 2-Substituted Quinazolines |

| 2-Aminobenzylamines | Aldehydes, CuCl/DABCO/4-HO-TEMPO, O₂ | Oxidative Cyclization | Substituted Quinazolines |

| (2-Bromophenyl)methylamines | Amidine Hydrochlorides, CuBr, Air | Cascade (N-Arylation, Oxidation) | Quinazolines |

| 2-Nitrobenzyl Alcohols | Arylacetic Acids, Urea, Sulfur | Condensation | Substituted Quinazolines |

| 2-Aminobenzophenones | Benzylamines, Molecular Iodine, O₂ | C-H Bond Amination | Quinazolines |

Synthetic Routes to this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves strategic modifications to the core heterocyclic structure or the introduction and interconversion of functional groups at key positions. These modifications are crucial for tuning the molecule's properties.

Modification of the Quinazoline Core

Modification of the quinazoline core often involves annulation, where an additional ring is fused to the quinazoline framework. mdpi.com These strategies can create complex polycyclic systems such as pyrrolo-, indolo-, pyrazolo-, and triazolo-quinazolines. mdpi.com

Pyrrolo[1,2-a]quinazolinones : These can be synthesized via proton- and halogen-induced electrophilic cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. mdpi.com For instance, using trifluoromethanesulfonic acid promotes a highly chemoselective cyclization to yield 1-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones. mdpi.com

Indolo[1,2-a]quinazolinones : One-pot syntheses have been developed using a copper(I)-catalyzed Ullmann N-arylation/2-amidation cascade from 2-bromobenzamides and indoles. mdpi.com Another approach involves an N-iodosuccinimide (NIS)-mediated intramolecular cross-coupling of C(sp²)–H and N–H bonds. mdpi.com

Pyrazolo[1,5-a]quinazolines : These can be formed under metal-free conditions by reacting 2-fluorobenzaldehydes with 1H-pyrazol-3-amines through an intermolecular condensation followed by an intramolecular C–N coupling reaction. mdpi.com

These core modifications significantly alter the steric and electronic properties of the parent quinazoline molecule.

Introduction of Substituents at Key Positions (C-2, C-4, C-6, C-8)

The functionalization of the quinazoline ring at specific positions is a primary method for creating analogues. The reactivity of each position dictates the synthetic strategy.

Position C-4 : The C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like chlorine is present. nih.govnih.gov Starting from a precursor like 2,4,6-trichloro-8-methylquinazoline, a wide variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, can selectively displace the C-4 chlorine. nih.govresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. researchgate.net This makes the introduction of diverse amino groups at C-4 a common and straightforward modification. nih.gov

Position C-2 : Modifying the C-2 position is generally more challenging than the C-4 position. nih.gov However, several methods have been developed. One strategy involves using a 2-chloroquinazoline (B1345744) precursor where the C-4 position is blocked by a less reactive group, thereby directing nucleophilic attack to C-2. nih.gov Recent advances also include C-H activation techniques using transition-metal catalysis to introduce alkyl or aryl groups. nih.gov Furthermore, cyclization reactions of substituted anilines or N-arylamidines can be designed to introduce specific substituents at the C-2 position during the formation of the quinazoline ring itself. nih.gov

Positions C-6 and C-8 : Substituents on the benzene (B151609) ring portion of the quinazoline, such as the chloro group at C-6 and the methyl group at C-8, are typically introduced via the choice of the starting anthranilic acid derivative. For instance, to synthesize the target compound, one would start with 2-amino-3-methyl-5-chlorobenzoic acid. To create analogues, one can vary the substituents on this precursor. Post-synthetic modification at these positions is less common but can be achieved through electrophilic aromatic substitution if the ring is sufficiently activated, though regioselectivity can be an issue.

| Position | Reaction Type | Reagents | Resulting Substituent |

| C-4 | Nucleophilic Aromatic Substitution (SNAr) | Anilines, Aliphatic Amines, Benzylamines | Amino Groups |

| C-2 | Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles (on C-4 blocked intermediate) | Various Groups |

| C-2 | C-H Activation | Transition-Metal Catalysts | Alkyl, Aryl Groups |

| C-6, C-8 | Precursor-directed Synthesis | Substituted Anthranilic Acids | Various Groups (Halogens, Alkyl, etc.) |

Functional Group Interconversions

Once the quinazoline scaffold is assembled, existing functional groups can be converted into others to generate further derivatives. These transformations allow for the fine-tuning of the molecule's structure.

Reduction of Nitro Groups : A nitro group, often introduced on the benzene ring of the precursor, can be readily reduced to an amino group. researchgate.net This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). nih.gov The resulting amino group can then serve as a handle for further functionalization, such as acylation or conversion into other nitrogen-containing functionalities.

Substitution of Chloro Groups : Chloro groups, particularly at the C-2 and C-4 positions, are excellent leaving groups and can be replaced by a variety of nucleophiles. For example, a C-4 chloro group can be converted to a thioether by reaction with a thiol, such as (4-methoxyphenyl)methanethiol in the presence of a base. researchgate.net Reaction with thiourea (B124793) can be used to convert a chloro group into a thione. mdpi.com

Hydrolysis and Saponification : Ester groups, which might be introduced as part of a side chain, can be saponified to the corresponding carboxylic acids using a base like sodium hydroxide. nih.gov Conversely, acid hydrolysis can be used to convert a dichloroquinazoline into a chloro-quinazolinone. mdpi.com

Alkylation : The nitrogen at N-3 or an exocyclic amino or thiol group can be alkylated. For instance, a quinolinethione can be S-alkylated using reagents like dimethyl sulfate (B86663) in the presence of a base. mdpi.com Similarly, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives can be alkylated at the sulfur atom with reagents like ethyl bromoacetate. nih.gov

Spectroscopic and Structural Characterization Studies

General Principles of Structural Elucidaion for Quinazoline (B50416) Derivatives

The structural confirmation of quinazoline derivatives, such as 2,6-dichloro-8-methylquinazolin-4-ol, relies on a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.

The process typically begins with Infrared (IR) spectroscopy , which is instrumental in identifying the key functional groups present in the molecule. For quinazolin-4-ones, characteristic absorption bands reveal the presence of C=O (carbonyl), C=N (imine), and N-H groups, providing a foundational understanding of the molecular framework. mdpi.comptfarm.pl

Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, in turn, identifies the number of unique carbon atoms and their hybridization state. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish definitive correlations between protons and carbons, allowing for the complete assembly of the molecular structure. mdpi.comnih.gov

Mass spectrometry (MS) plays a crucial role in determining the molecular weight of the compound and providing insights into its fragmentation pattern. The molecular ion peak (M+) confirms the elemental composition, and the fragmentation pattern can offer corroborating evidence for the proposed structure. ptfarm.plscilit.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Finally, X-ray crystallography , when applicable, provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone in the structural analysis of quinazoline derivatives, providing detailed insights into the connectivity and chemical environment of atoms. nih.govnih.gov For this compound, specific NMR data would be essential for its definitive characterization. Although direct spectra for this compound are not available, we can predict the expected signals based on the analysis of similar structures.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and methyl substituents. The methyl group protons at position 8 would likely appear as a singlet in the upfield region (around δ 2.5 ppm). The proton at position 5 and the proton at position 7 would likely appear as singlets due to the substitution pattern. The N-H proton of the quinazolinone ring would be expected to appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. mdpi.com

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. mdpi.com The carbons of the aromatic rings will appear in the region of δ 110-150 ppm. The chemical shifts of the carbons bearing the chloro substituents (C2 and C6) would be influenced by the electronegativity of the chlorine atoms. The methyl carbon (at C8) would be observed at a characteristic upfield chemical shift (around δ 20-25 ppm).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on general knowledge of quinazoline derivatives.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H5 | Singlet, ~δ 7.5-8.0 | - |

| H7 | Singlet, ~δ 7.2-7.7 | - |

| 8-CH₃ | Singlet, ~δ 2.4-2.6 | ~δ 20-25 |

| N3-H | Broad Singlet, >δ 10.0 (D₂O exchangeable) | - |

| C2 | - | ~δ 150-155 |

| C4 | - | ~δ 160-165 |

| C4a | - | ~δ 120-125 |

| C5 | - | ~δ 125-130 |

| C6 | - | ~δ 130-135 |

| C7 | - | ~δ 120-125 |

| C8 | - | ~δ 135-140 |

| C8a | - | ~δ 145-150 |

| 8-CH₃ | - | ~δ 20-25 |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of organic molecules. scilit.com For this compound, mass spectrometry would provide crucial evidence for its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature to look for would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic pattern of M⁺, (M+2)⁺, and (M+4)⁺ peaks would be observed. libretexts.org The relative intensities of these peaks would be indicative of the presence of two chlorine atoms. libretexts.org

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which in turn would confirm the molecular formula of C₉H₆Cl₂N₂O.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be expected to display several characteristic absorption bands that are indicative of its quinazolin-4-one core structure. orientjchem.org

A strong absorption band in the region of 1670-1690 cm⁻¹ would be characteristic of the C=O stretching vibration of the cyclic amide (lactam) in the quinazolinone ring. mdpi.comptfarm.pl The C=N stretching vibration of the imine group within the pyrimidine (B1678525) ring would likely appear in the range of 1610-1630 cm⁻¹. ptfarm.pl

The N-H stretching vibration of the amide group is expected to be observed as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the C-Cl bonds would give rise to stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amide) | 3100 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

| C=O stretch (amide) | 1670 - 1690 (strong) |

| C=N stretch (imine) | 1610 - 1630 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-Cl stretch | Below 800 |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If suitable single crystals of this compound could be obtained, X-ray diffraction analysis would provide precise information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. nih.gov

The crystal structure would confirm the planar nature of the quinazolinone ring system. It would also reveal the precise positions of the chlorine and methyl substituents on the benzene ring. Furthermore, analysis of the crystal packing would elucidate the nature and extent of intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture. For example, in the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride, N—H⋯Cl hydrogen-bonding interactions and weak π–π stacking interactions are observed. nih.gov Such interactions would also be anticipated in the crystal lattice of this compound.

Computational and Theoretical Investigations of 2,6 Dichloro 8 Methylquinazolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic characteristics of quinazoline (B50416) derivatives. ufms.brnih.gov These methods provide a fundamental understanding of a molecule's stability, reactivity, and electronic properties. physchemres.org

Molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For quinazoline derivatives, DFT calculations are used to determine these orbital energies. For instance, studies on similar 2,4-dichloroquinazoline (B46505) precursors revealed that the distribution and energy of these frontier orbitals are key to predicting sites susceptible to nucleophilic attack. researchgate.netmdpi.com The LUMO coefficients, in particular, can highlight which atoms are more electron-deficient and thus more likely to react with a nucleophile. researchgate.netmdpi.com

Table 1: Representative Frontier Orbital Energies for a Quinazoline Scaffold Note: This data is representative of the quinazoline class of compounds and is used for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red), electron-poor (positive potential, colored blue), and neutral (green). researchgate.net

This technique is valuable for predicting sites for electrophilic and nucleophilic attack and understanding noncovalent interactions like hydrogen bonding. researchgate.netchemrxiv.org For quinazoline derivatives, MEP analysis helps to visualize the electronegative regions around the nitrogen and oxygen atoms, which are potential hydrogen bond acceptors, and electropositive regions that may engage in other types of interactions. ufms.brfrontiersin.org This information is crucial for understanding how the molecule might orient itself within the active site of a biological target. frontiersin.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. nih.gov It is a key tool in computer-assisted drug design for predicting the binding mode and affinity of a small molecule. nih.govekb.eg

A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value estimates the strength of the interaction between the ligand and its target. A more negative binding energy indicates a stronger and more stable interaction. frontiersin.org Studies on various quinazoline derivatives have shown their potential to bind to numerous therapeutic targets, such as Epidermal Growth Factor Receptor (EGFR) and Butyrylcholinesterase (BuChE). nih.govd-nb.info For example, docking studies of novel 6-bromo-quinazoline derivatives against EGFR calculated binding energies ranging from -5.3 to -6.7 kcal/mol. nih.gov

Table 2: Example Docking Scores of Quinazoline Derivatives with Protein Targets Note: This table presents example data from studies on various quinazoline compounds to illustrate typical binding affinities.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-Bromo-quinazoline derivative | EGFR (1M17) | -6.7 | nih.gov |

| 2,4-Disubstituted quinazoline | hBuChE | -9.1 | d-nb.info |

| Quinazolin-2,4-dione | COVID-19 Mpro | -9.6 | ekb.eg |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the target's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. nih.govnih.gov Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, docking studies of quinazoline derivatives in the active site of human butyrylcholinesterase (hBuChE) have identified interactions with key residues such as Trp82, Tyr332, and His438. d-nb.info Similarly, interactions with residues like His41 and Glu166 are often observed in docking studies with viral proteases. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For ligand-target complexes predicted by molecular docking, MD simulations provide a way to assess the conformational stability and dynamics of the complex in a simulated physiological environment. nih.govd-nb.info

The stability of the ligand within the binding pocket is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation period relative to their initial docked position. A stable RMSD profile over time, with minimal fluctuations, suggests that the ligand maintains a consistent binding mode. nih.govd-nb.info

Furthermore, the flexibility of the protein's residues upon ligand binding can be analyzed using the Root Mean Square Fluctuation (RMSF). RMSF calculations show how much each amino acid residue fluctuates during the simulation. Significant changes in the fluctuation of active site residues can indicate important ligand-induced conformational changes. d-nb.info MD simulations lasting for periods such as 100 nanoseconds can confirm the stability of interactions observed in docking, providing greater confidence in the predicted binding mode. nih.gov

In Silico Assessment of Pharmacophore Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a compound like 2,6-dichloro-8-methylquinazolin-4-ol, an in silico pharmacophore assessment would be a critical step in elucidating its potential biological targets and mechanism of action.

Studies on various quinazolinone derivatives have successfully employed pharmacophore modeling to understand their interactions with biological targets. frontiersin.orgnih.govnih.gov These models are typically generated based on a set of known active compounds or the structure of the target protein's active site. The key pharmacophoric features often identified in the quinazolinone scaffold include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, the anticipated pharmacophoric features would likely include:

Hydrogen Bond Donor: The hydroxyl group at position 4 (-OH) and the nitrogen atom at position 3 (N-H) in the quinazolinone ring are strong hydrogen bond donors.

Hydrogen Bond Acceptor: The keto group at position 4 (C=O) and the nitrogen atom at position 1 are potential hydrogen bond acceptors.

Aromatic/Hydrophobic Features: The fused benzene (B151609) ring and the dichlorinated phenyl ring contribute to the molecule's aromatic and hydrophobic character, which are crucial for interactions with nonpolar pockets in target proteins. The methyl group at position 8 further enhances this hydrophobicity.

These features are fundamental to how the molecule might orient itself within a biological target, such as an enzyme's active site. Computational tools can generate a 3D pharmacophore model that can then be used for virtual screening of large compound libraries to identify other molecules with similar features and potentially similar biological activity. nih.govnih.gov

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | -OH at C4, N-H at N3 | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in the target protein's active site. |

| Hydrogen Bond Acceptor | C=O at C4, N at N1 | Interaction with electropositive hydrogen atoms in the target protein's active site. |

| Aromatic Ring | Fused benzene and dichlorophenyl rings | π-π stacking interactions with aromatic amino acid residues. |

| Hydrophobic Group | Dichloro-substituted ring, Methyl group at C8 | Van der Waals interactions within hydrophobic pockets of the target. |

Prediction of Theoretical Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be invaluable.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. mdpi.com Key predicted vibrational frequencies for this compound would include the O-H stretching of the hydroxyl group, the N-H stretching of the amine, the C=O stretching of the carbonyl group, and various C-C and C-H vibrations within the aromatic rings, as well as C-Cl stretching.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. The predicted λmax values would indicate the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and conjugation.

The following table presents plausible theoretical spectroscopic data for this compound, derived from typical values for similarly substituted quinazolinone derivatives found in the literature. nih.govnih.govmdpi.com

| Spectroscopic Technique | Predicted Data | Interpretation |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | δ 11.5-12.5 (s, 1H, -OH), δ 7.0-8.0 (m, 2H, Ar-H), δ 2.3-2.5 (s, 3H, -CH₃) | Signals corresponding to the hydroxyl, aromatic, and methyl protons. |

| ¹³C NMR (in DMSO-d₆) | δ 160-165 (C=O), δ 120-150 (Ar-C), δ 15-20 (-CH₃) | Signals for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~3200 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=C stretch), ~750 (C-Cl stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| UV-Vis (in Methanol) | λmax ≈ 280-320 nm | Electronic transitions within the conjugated aromatic system. |

Biological Evaluation of 2,6 Dichloro 8 Methylquinazolin 4 Ol and Its Derivatives

In Vitro Anti-proliferative Investigations in Cancer Cell Lines

No published studies were found that assessed the in vitro anti-proliferative activity of 2,6-Dichloro-8-methylquinazolin-4-ol or its derivatives.

There is no available data from in vitro screening of this compound against common cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), or HT-29 (colon adenocarcinoma).

Without primary screening data, a comparative analysis of the anti-proliferative potency of this compound with established reference compounds cannot be conducted.

Antimicrobial Activity Studies

No specific studies detailing the antimicrobial, antifungal, or antimycobacterial activity of this compound have been identified in the scientific literature. While research on other chlorinated quinazolinone derivatives has shown some antimicrobial potential, these findings cannot be directly attributed to the specified compound. researchgate.net

There is no available information on the screening of this compound for antibacterial activity against either Gram-positive or Gram-negative bacterial strains.

No data has been published regarding the evaluation of this compound for its efficacy against any fungal species.

There are no reports of this compound being assessed for its activity against Mycobacterium species.

Enzyme Inhibition Assays and Target Profiling

The therapeutic efficacy of quinazoline (B50416) derivatives often stems from their ability to selectively inhibit enzymes that are critical in disease pathways. The following sections summarize the documented enzyme inhibition profiles for this compound and its related analogues.

The quinazoline core is a well-established framework for designing tyrosine kinase inhibitors (TKIs). nih.gov These enzymes play a crucial role in cellular signaling pathways that control growth, proliferation, and differentiation. nih.gov Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) is a hallmark of many cancers. nih.govsemanticscholar.orgnih.gov

While numerous quinazoline-based molecules have been developed as potent inhibitors of EGFR and VEGFR-2, specific inhibitory data for this compound against this broad panel of tyrosine kinases is not extensively detailed in the available literature. nih.govnih.govekb.eg The development of fourth-generation EGFR inhibitors often involves scaffold hopping from known quinazoline structures to identify new allosteric inhibitors that can overcome resistance mutations. nih.gov

Dihydrofolate reductase is a vital enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. wikipedia.org Antifolates, including DHFR inhibitors, prevent the production of tetrahydrofolate, which is essential for rapidly dividing cells. wikipedia.orgresearchgate.net The quinazoline structure has been utilized to create classical analogues of folic acid that inhibit DHFR. nih.gov However, specific studies detailing the DHFR inhibitory activity of this compound are not prominently featured in current research databases. nih.gov

PARP enzymes are crucial for DNA repair. nih.gov Inhibiting PARP is a therapeutic strategy, particularly in cancers with existing DNA repair defects, a concept known as synthetic lethality. nih.gov Several PARP inhibitors have been approved for treating various cancers. nih.gov The quinazolinone structure is a known scaffold for PARP inhibition. For instance, the related compound 8-Chloroquinazolin-4-ol has been identified as an inhibitor of the PARP-1 enzyme with a reported IC50 value of 5.65 μM. invivochem.commedchemexpress.com This suggests that the broader quinazolin-4-ol class of compounds warrants investigation for PARP-inhibitory effects, although specific data for the 2,6-dichloro-8-methyl derivative is not specified.

Table 1: PARP-1 Inhibition by a Related Quinazolinone

| Compound Name | Target | IC50 (μM) |

|---|---|---|

| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 |

This table shows the inhibitory concentration for a structurally related compound.

Tubulin is the protein subunit of microtubules, which are essential for cell structure, transport, and division. Compounds that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis, making them effective anticancer agents. nih.gov The 4-anilinoquinazoline (B1210976) scaffold, while primarily known for tyrosine kinase inhibition, has also been found in compounds that inhibit tubulin polymerization by targeting the colchicine (B1669291) binding site. nih.gov Research has also explored 2,4-bis-substituted quinazolines as potential promoters of tubulin polymerization. rsc.org Specific modulation of tubulin polymerization by this compound has not been detailed.

The PhoP/PhoQ two-component system is a key signal transduction pathway in several pathogenic bacteria, including Salmonella enterica. It allows the bacteria to adapt to host environments and controls the expression of virulence factors. nih.gov Because this system is absent in animals, it represents an attractive target for developing new antibacterial agents. nih.gov A high-throughput screen of kinase inhibitors identified a series of quinazoline compounds that selectively and potently downregulate PhoP/PhoQ-activated genes. These compounds were found to act as competitive inhibitors of ATP binding in the PhoQ sensor kinase's catalytic domain, thereby exerting an anti-virulence effect. nih.gov While this demonstrates the potential of the quinazoline scaffold, the specific activity of this compound against the PhoP/PhoQ system has not been reported.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Recent studies have focused on developing dual inhibitors that target both enzymes. nih.gov A novel series of 2,4-disubstituted quinazoline derivatives were recently synthesized and evaluated as selective BuChE inhibitors, with some compounds showing significantly higher potency than the reference drug donepezil. nih.gov For example, a derivative with a 4-methyl substitution on the phenyl ring (compound 6f) exhibited an IC50 value of 0.52 μM against BuChE. nih.gov Another related compound, 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline, was developed as an acetylcholinesterase inhibitor. This highlights the versatility of the quinazoline scaffold, although specific data for this compound is not available.

Table 2: BuChE Inhibition by Novel Quinazoline Derivatives

| Compound | Substitution | BuChE IC50 (μM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| 6f | 4-Methyl | 0.52 | > 96 |

| 6j | 2-OH-5-Me | 3.65 | > 13 |

| 6h | 2,4-di-OMe | 6.74 | > 7 |

| Donepezil (Reference) | - | 10.6 | - |

This table presents data for a series of novel 2,4-disubstituted quinazoline derivatives, demonstrating the potential of the scaffold for potent and selective BuChE inhibition. nih.gov

In Vitro Anti-inflammatory and Immunomodulatory Effects (e.g., NO production inhibition in RAW264.7 cells)

The anti-inflammatory and immunomodulatory potential of quinazoline derivatives has been investigated through their ability to modulate key inflammatory pathways in vitro. A significant area of focus has been the inhibition of nitric oxide (NO) production in macrophage cell lines, such as RAW264.7, which are crucial mediators in the inflammatory process. nih.govmdpi.commdpi.com

Certain novel quinazoline derivatives have been shown to inhibit the formation of nitrite (B80452), a stable oxidation product of NO, in a dose-dependent manner in the murine macrophage cell line RAW264.7. nih.gov This effect is attributed not to the direct inhibition of nitric oxide synthase activity, but rather to the suppression of inducible nitric oxide synthase (iNOS or NOS II) mRNA and protein expression. nih.gov In addition to suppressing iNOS, these compounds were also found to prevent the expression of other pro-inflammatory genes, such as heme oxygenase-1 (HO-1) and cyclooxygenase-2 (COX-2), specifically within macrophage cells. nih.gov This indicates that certain quinazoline derivatives act as selective inhibitors of inducible gene expression in macrophages. nih.gov Studies on other compounds have also demonstrated the ability to down-regulate iNOS protein expression, further supporting this mechanism of action. nih.gov Some N-acetyl chitooligosaccharides have also been shown to significantly inhibit nitric oxide (NO) production in RAW264.7 cells, unlike lipopolysaccharide (LPS). nih.gov

The following table summarizes the inhibitory effects of selected quinazoline derivatives on nitric oxide production.

| Compound Class/Derivative | Cell Line | Effect | Mechanism of Action |

| Novel Quinazolidine Derivatives | RAW264.7 | Dose-dependent inhibition of nitrite formation. nih.gov | Suppression of NOS II mRNA and protein expression. nih.gov |

| (E)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)-3-(3-methoxy-4-(3-morpholinopropoxy)phenyl)prop-2-en-1-one | RAW264.7 | IC50 = 6.4 μM for NO production inhibition. nih.gov | Potent down-regulator of iNOS protein. nih.gov |

| 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivative (Compound 4) | Not Specified | IC50 = 1.772 µg/ml for anti-inflammatory activity. derpharmachemica.com | Not Specified |

Antiviral Activity Investigations

Derivatives of the quinazoline scaffold have been evaluated for their potential as antiviral agents against a range of viruses. mdpi.com Research has demonstrated that these compounds can interfere with viral replication and infection processes.

One study identified 2-Methylquinazolin-4(3H)-one as a significant antiviral component, demonstrating strong in vitro activity against the Influenza A virus (H1N1). nih.gov This compound was shown to protect host cells from the cytopathic effect (CPE) of the virus by suppressing viral replication. nih.gov In another investigation, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govresearchgate.net Through optimization, a lead compound was identified that exhibited a high inhibitory effect against MERS-CoV infection in Vero cells. nih.govresearchgate.net Furthermore, research into 4-thioquinazoline derivatives containing a chalcone (B49325) moiety has revealed compounds with significant protective and inactivating activities against the Tobacco Mosaic Virus (TMV). mdpi.com

The table below details the antiviral activities of specific quinazoline derivatives.

| Compound/Derivative | Target Virus | Assay | Activity Metric | Result |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | In vitro CPE inhibition | IC50 | 23.8 μg/mL. nih.gov |

| N4-(3-Chloro-4-fluorophenyl)-N6-(3-cyanobenzyl)quinazoline-4,6-diamine (Compound 20) | MERS-CoV | In vitro immunofluorescence assay in Vero cells | IC50 | 0.157 μM. nih.govresearchgate.net |

| 4-Thioquinazoline derivative (Compound M2) | Tobacco Mosaic Virus (TMV) | In vivo protection assay | EC50 | 138.1 μg/mL. mdpi.com |

| 4-Thioquinazoline derivative (Compound M6) | Tobacco Mosaic Virus (TMV) | In vivo protection assay | EC50 | 154.8 μg/mL. mdpi.com |

Preclinical In Vivo Efficacy Studies (Non-human models)

The therapeutic potential of quinazoline derivatives has been explored in non-human models for parasitic diseases, particularly Chagas disease, which is caused by the protozoan Trypanosoma cruzi. nih.govnih.govnih.gov These preclinical studies are crucial for establishing in vivo efficacy.

In one study, a series of 2-aryl-4-aminoquinazolines were investigated, leading to the identification of a promising hit compound. nih.govacs.org This compound, when profiled in an in vivo mouse model of T. cruzi infection, demonstrated a clear reduction of parasitemia, confirming the anti-trypanosomal potential of this chemical series in a living organism. nih.govacs.org Another investigation using BALB/c mice in the acute phase of Chagas' disease evaluated a different compound. Treatment with this agent resulted in a significant reduction in parasitemia compared to untreated controls, and also led to a notable decrease in the number of amastigote nests observed in cardiac tissue. However, upon suspension of the treatment, an increase in parasitemia was observed, though levels remained lower than in untreated mice.

The following table summarizes the findings from in vivo anti-parasitic studies.

| Compound Series/Derivative | Animal Model | Parasite | Key Findings |

| 2-(pyridin-2-yl)quinazoline (Compound 85) | Mouse | Trypanosoma cruzi | Demonstrated clear reduction of parasitemia in vivo. nih.govacs.org |

| (8-hydroxymethylen)-trieicosanyl acetate | BALB/c Mice | Trypanosoma cruzi | Reduced parasitemia by 64.1-77.6%; significantly reduced amastigote nests in cardiac tissue. |

The in vivo efficacy of quinazoline derivatives has also been assessed in non-clinical anti-tumor xenograft models. These studies provide evidence of the potential anti-proliferative and anti-cancer effects of these compounds in a complex biological system.

A novel series of quinazoline derivatives was evaluated for anti-tumor effects, with one compound being advanced to an in vivo xenograft model carrying MGC-803 human gastric cancer cells. mdpi.com This compound was found to significantly decrease both the average tumor volume and tumor weight without affecting the body weight of the mice, showing a more potent effect than the positive control drug, 5-fluorouracil (B62378) (5-Fu). mdpi.com In a separate study, a novel 4-Hydroxyquinazoline derivative was tested in an HCT-15 human colon cancer nude mouse xenograft model. mdpi.com This compound was administered daily for 14 days and was shown to significantly suppress tumor growth, particularly at a dose of 25 mg/kg, without causing significant changes in mouse body weight. mdpi.com Histological analysis of the tumor tissues from the treated groups revealed irregular morphological changes and severe vacuolization, confirming the in vivo anti-tumor effect. mdpi.com

The table below outlines the results from preclinical in vivo anti-tumor efficacy studies.

| Compound/Derivative | Animal Model | Cancer Cell Line | Key Findings |

| Quinazoline derivative (Compound 18) | Xenograft Mouse Model | MGC-803 (Gastric Cancer) | Significantly decreased average tumor volume and tumor weight; more effective than 5-Fu control. mdpi.com |

| 4-Hydroxyquinazoline derivative (Compound B1) | HCT-15 Nude Mouse Xenograft Model | HCT-15 (Colon Cancer) | Significantly suppressed tumor growth at 25 mg/kg; no significant changes in body weight. mdpi.com |

Structure Activity Relationship Sar Studies of 2,6 Dichloro 8 Methylquinazolin 4 Ol Analogues

Impact of Substitution Patterns on Biological Activity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.gov Modifications around the fused ring system can significantly alter the physicochemical properties of the molecules, thereby influencing their interaction with biological targets. nih.gov Research has consistently shown that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological effects. scispace.comnih.govnih.gov

Role of Halogen Atoms (Chlorine) at C-2 and C-6

Halogen atoms are frequently incorporated into drug candidates to enhance biological activity, and their presence on the quinazolinone ring is a well-established strategy. nih.govscispace.com The inclusion of chlorine at positions C-2 and C-6 is pivotal for the activity of 2,6-dichloro-8-methylquinazolin-4-ol analogues.

The C-6 position is part of the benzene (B151609) ring of the quinazoline (B50416) core. Substitution at this position with halogens like chlorine or bromine is a common strategy to promote anticancer and antimicrobial activities. nih.gov For instance, studies on halogenated 4(3H)-quinazolinones have demonstrated significant inhibitory activity against breast cancer cell lines. nih.govscispace.com The presence of a halogen, an electron-withdrawing group, at C-6 can influence the electronic environment of the entire ring system and enhance hydrophobic interactions within the binding pocket of a target protein. mdpi.com In a series of 6-bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(substituted)-quinazolin-4(3H)-ones, compounds containing chloro groups showed good antimicrobial activity. nih.gov

The table below illustrates the effect of halogen substitutions on the biological activity of quinazolinone analogues.

| Compound ID | C-6 Substituent | C-7 Substituent | Biological Activity | Reference |

| Analogue A | Bromo | H | High antimicrobial activity | nih.govresearchgate.net |

| Analogue B | H | Chloro | Favorable anticonvulsant activity | nih.gov |

| Analogue C | Bromo | H | Potent anti-TB activity | researchgate.net |

| Analogue D | Chloro | H | Good antimicrobial activity | nih.gov |

Influence of the Methyl Group at C-8

Substitution at the C-8 position of the quinazolinone ring is another critical determinant of biological activity. scispace.comnih.gov The presence of a methyl group at this position in this compound contributes to the molecule's lipophilicity and can create important steric and hydrophobic interactions with the target receptor.

Structure-activity relationship studies have revealed that the existence of a substituent at the C-8 position, often in combination with a halogen at C-6, can significantly improve antimicrobial properties. nih.gov For example, a series of 6,8-dibromo-2-methyl-quinazolinone derivatives demonstrated notable analgesic, anti-inflammatory, and antimicrobial activities, underscoring the synergistic effect of substitutions at both C-6 and C-8. researchgate.net The introduction of a piperazine (B1678402) moiety at the 8-position of lotonin A, a natural 4(3H)-quinazolinone, markedly enhanced its in vitro cytotoxicity against several cancer cell lines. nih.gov This highlights that the C-8 position is tolerant of various substituents which can be used to modulate the compound's pharmacological profile.

Effects of Modifications at the Quinazolin-4-ol Moiety

The quinazolin-4-ol moiety, which exists in tautomeric equilibrium with the 4(3H)-quinazolinone form, is a cornerstone of the molecule's structure and function. nih.gov This part of the scaffold contains a crucial hydrogen bond donor (N-H at position 3) and a hydrogen bond acceptor (C=O at position 4), which are often essential for binding to biological targets.

Modifications typically occur at two primary sites:

N-3 Position: The hydrogen at the N-3 position can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups. Adding different heterocyclic moieties at this position has been shown to increase or modulate biological activity. nih.gov SAR studies indicate that the presence of a substituted aromatic ring at position 3 is often essential for antimicrobial effects. nih.gov

C-4 Position: The 4-oxo group is a key feature. Its replacement with other functionalities, such as a 4-amino group, creates a different class of quinazoline derivatives with distinct biological activities. nih.gov The 4-oxo group can also be converted to a 4-chloro group, which then serves as a reactive handle for introducing various nucleophiles, leading to 4-substituted quinazolines with anti-obesity or anticancer activities. nih.govnih.gov

The table below summarizes the impact of modifications at the N-3 position on anticonvulsant activity.

| Compound ID | N-3 Substituent | Anticonvulsant Activity | Reference |

| Derivative 1 | 2-aminophenyl | Increased | nih.gov |

| Derivative 2 | Oxadiazole moiety | Active | nih.gov |

| Derivative 3 | Thiadiazole moiety | Active | nih.gov |

Positional Effects of Diverse Chemical Moieties

The specific placement of functional groups on the quinazoline scaffold is paramount, as substituents can have vastly different effects depending on their location.

Positions C-6 and C-7: These positions on the benzene ring are frequently substituted. As noted, a halogen at C-6 often enhances antimicrobial or anticancer activity. nih.gov A chlorine atom at C-7 has been shown to favor anticonvulsant activity. nih.gov

Position C-8: This position, along with C-6, is considered significant for tuning pharmacological activity. scispace.com

Position C-2: Substitution at C-2 is widely explored and has a profound impact. For instance, in a study of adenosine (B11128) receptor antagonists, methyl para-substitution on a C-2 phenyl ring favored high affinity for the A1 receptor, while a 3,4-dimethoxy substitution on the same ring afforded the best A2A receptor binding. nih.gov

Position C-4: Replacing the 4-oxo group with a substituted amino group can lead to potent inhibitors of various enzymes and receptors. nih.gov

Identification of Key Pharmacophoric Features

Based on extensive SAR studies of quinazolinone analogues, a general pharmacophore model can be proposed. This model outlines the essential structural features required for biological activity.

Planar Bicyclic Core: The rigid, planar quinazolinone ring system serves as the fundamental scaffold, providing the correct orientation for substituent interactions with the target.

Hydrogen Bonding Domain: The lactam functionality (N3-H and C4=O) of the quinazolin-4-ol moiety is a critical feature, acting as both a hydrogen bond donor and acceptor. This is often crucial for anchoring the molecule in the active site of enzymes or receptors. dovepress.com

Hydrophobic/Electronic Tuning Sites: Positions C-6 and C-8 on the benzene portion of the core are key sites for introducing substituents that modulate hydrophobic and electronic properties. Halogens (like chlorine) at C-6 and small alkyl groups (like methyl) at C-8 often enhance activity. nih.gov

Target-Specific Interaction Site: The C-2 position is a versatile point for introducing larger substituents that can form specific interactions with the target protein, thereby determining the compound's selectivity and potency. gsconlinepress.com

N-3 Substitution Site: The N-3 position allows for the attachment of various groups that can extend into solvent-exposed regions of a binding site or pick up additional interactions, further refining the activity profile. nih.gov

Strategies for Activity Enhancement and Selectivity Improvement

Several rational design strategies are employed to enhance the biological activity and improve the selectivity of quinazolinone-based compounds.

Molecular Hybridization: This approach involves covalently linking the quinazolinone scaffold with another pharmacologically active molecule or moiety. nih.gov For example, creating hybrids of quinazolin-4(3H)-one with urea (B33335) functionality has led to potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). dovepress.com This strategy can lead to compounds with dual-target activity or improved potency through synergistic interactions. semanticscholar.org

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physicochemical properties. This can be used to overcome issues with metabolism, toxicity, or patentability while retaining or improving biological activity. For instance, replacing a flexible alkyl chain with a more rigid aromatic linker can sometimes increase binding affinity by reducing the entropic penalty upon binding. mdpi.com

Structure-Based Design: Utilizing molecular docking and computational modeling, researchers can visualize how analogues bind to a specific target. nih.govnih.gov This allows for the rational design of new derivatives with substituents that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions to increase binding affinity and selectivity.

Systematic SAR Exploration: A common and effective strategy involves the systematic synthesis and evaluation of a library of analogues where substituents at key positions (C-2, N-3, C-6, C-7, C-8) are varied. acs.org This allows for a detailed understanding of the SAR and the identification of optimal substitution patterns for a given biological target. For example, exploring various anilines at the 4-position or different aryl groups at the C-2 position can fine-tune the activity against specific kinases or receptors. mdpi.com

By employing these strategies, medicinal chemists can rationally modify the this compound scaffold to develop analogues with superior potency, selectivity, and drug-like properties.

Design and Synthesis of Hybrid Structures

The design and synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacophores represent a key strategy to develop novel compounds with potentially synergistic or enhanced biological activities. The synthesis of such hybrids often involves multi-step reaction sequences, beginning with the construction of the core quinazoline ring.

A common synthetic route to quinazolin-4-ol derivatives involves the reaction of an appropriately substituted anthranilic acid with a suitable cyclizing agent. For this compound, the precursor would be 2-amino-3-methyl-5-chlorobenzoic acid. The synthesis of related quinazoline structures often starts from 2,4-dichloroquinazoline (B46505) precursors, which allow for regioselective nucleophilic aromatic substitution (SNAr) at the 4-position. nih.govresearchgate.netmdpi.com This regioselectivity is a well-documented phenomenon, with the chlorine atom at the 4-position being more susceptible to nucleophilic attack than the one at the 2-position. nih.govresearchgate.net

The synthesis of hybrid structures would then proceed by introducing a linker at the 4-position, followed by the attachment of another bioactive moiety. For instance, coupling with various amines or phenols at the C4 position is a common strategy.

Table 1: Synthesis of 4-Anilinoquinazoline (B1210976) Analogues

| Entry | Starting Material | Reagent | Product |

| 1 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline (B41778) | 2-Chloro-4-anilino-6,7-dimethoxyquinazoline |

| 2 | 2,4-Dichloroquinazoline | 3-Bromoaniline (B18343) | 4-(3-Bromoanilino)-2-chloroquinazoline |

| 3 | 2,4,6-Trichloroquinazoline | Benzylamine | 2,6-Dichloro-4-(benzylamino)quinazoline |

This table is illustrative of typical reactions for synthesizing quinazoline-based hybrid structures and is based on methodologies for analogous compounds. nih.gov

Bioisosteric Replacements

Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound. nih.govprinceton.edunih.gov In the context of this compound analogues, bioisosteric replacements can be envisioned at several positions.

A notable example of bioisosteric replacement in a related series involved the substitution of a carbon atom with a sulfur atom, which led to a decrease in affinity for the target in silico, demonstrating the profound impact such changes can have on biological activity. nih.gov

Table 2: Potential Bioisosteric Replacements in this compound

| Position | Original Group | Potential Bioisostere | Rationale for Replacement |

| C4 | -OH | -SH, -NH₂ | Alter hydrogen bonding and polarity |

| C2, C6 | -Cl | -F, -Br, -CF₃, -CN | Modulate lipophilicity and electronic effects |

| C8 | -CH₃ | -H, -C₂H₅ | Investigate steric requirements |

This table presents hypothetical bioisosteric replacements for the target compound based on common practices in medicinal chemistry.

Exploration of Linker Groups and Side Chains

The introduction of various linker groups and side chains, typically at the C4 position, is a common strategy to explore the SAR of quinazoline derivatives and to interact with specific binding pockets of biological targets. The nature, length, and flexibility of the linker can have a significant impact on the compound's activity.

In many quinazoline-based compounds, the C4 position is functionalized with an amino group, which then serves as an attachment point for diverse side chains. Studies on 4-anilinoquinazolines have shown that the substitution pattern on the aniline ring is critical for activity. nih.gov For instance, the potency of 6-substituted-4-anilinoquinazolines as mGlu5 antagonists was found to be sensitive to the substituent on the aniline ring. nih.gov While a 3-bromoaniline substituent conferred potent antagonism, a 3-methylaniline led to only moderate potency. nih.gov

The exploration of different linker types, such as alkyl chains, ethers, or amides, can also influence the compound's conformational flexibility and ability to adopt an optimal binding pose.

Table 3: SAR of 6-Substituted-4-anilinoquinazoline Analogues

| Compound | Quinazoline Core | Aniline Substituent | Activity |

| 1 | 6-Bromoquinazoline | 3-Chloroaniline | Potent Antagonist |

| 4 | 6-Bromoquinazoline | 3-Bromoaniline | Potent Antagonist |

| 5 | 6-Bromoquinazoline | 3-Methylaniline | Potent Antagonist |

| 32 | 6-Fluoroquinazoline | 3-Bromoaniline | Potent Antagonist |

| 33 | 6-Fluoroquinazoline | 3-Methylaniline | Moderately Potent Antagonist |

This table is adapted from SAR studies on related 4-anilinoquinazoline series and illustrates the impact of side chain modifications. nih.gov

Cellular Target Identification and Validation

There is no publicly available research identifying or validating the specific cellular targets of this compound.

Elucidation of Molecular Signaling Pathways Affected by this compound

No receptor binding studies for this compound have been reported in the scientific literature.

Information regarding the modulation of downstream signaling pathways by this compound is not available.

Characterization of Cellular Processes Influenced by the Compound

There are no published studies detailing the effects of this compound on the cell cycle.

The pathways through which this compound may induce apoptosis have not been elucidated in any available research.

Mechanistic Investigations of Biological Actions

Cell Migration and Invasion Modulation

The metastatic cascade, a complex multi-step process involving the detachment of cancer cells from the primary tumor, their migration through the extracellular matrix, and subsequent invasion of distant tissues, is a hallmark of malignant tumors and a major cause of cancer-related mortality. The quinazolinone scaffold has emerged as a promising framework for the development of novel anti-metastatic agents. While direct studies on 2,6-Dichloro-8-methylquinazolin-4-ol are not extensively available in the public domain, research on structurally related quinazolinone derivatives provides significant insights into the potential mechanisms by which this class of compounds can modulate cell migration and invasion. These investigations highlight the inhibition of key signaling pathways and the downregulation of enzymes crucial for matrix degradation as primary modes of action.

One notable example is the novel quinazolinone derivative, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29), which has been shown to suppress the migration and invasion of human oral squamous carcinoma cells (CAL 27). nih.gov Mechanistic studies revealed that MJ-29 exerts its anti-metastatic effects through the attenuation of matrix metalloproteinase (MMP)-2 and MMP-9 activity. nih.gov MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix, a key step in cancer cell invasion. Furthermore, the inhibitory effects of MJ-29 were linked to the downregulation of several critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. nih.gov Specifically, treatment with MJ-29 led to a decrease in the phosphorylation levels of extracellular regulated protein kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase 1/2 (JNK1/2), as well as AKT. nih.gov The expression of RAS and focal adhesion kinase (FAK), upstream regulators of these pathways, was also diminished. nih.gov

Another quinazolinone derivative, Actinoquinazolinone, isolated from a marine bacterium, has demonstrated the ability to suppress the motility of gastric cancer cells. nih.gov The mechanism of action for this compound involves the inhibition of the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential. nih.gov Actinoquinazolinone was found to inhibit EMT markers in AGS cells. nih.gov Additionally, it was observed to slightly suppress the signal transducer and activator of the transcription 3 (STAT3) signaling pathway, which is known to promote the invasion and migration of cancer cells. nih.gov

These findings collectively suggest that quinazolinone derivatives, and potentially this compound, can interfere with cell migration and invasion through a multi-targeted approach. By inhibiting the enzymatic activity of MMPs, suppressing critical signaling pathways such as MAPK, AKT, and STAT3, and modulating the EMT process, these compounds can effectively disrupt the cellular machinery required for metastasis.

Interactive Data Table: Effect of Quinazolinone Derivatives on Cell Migration and Invasion

| Compound | Cell Line | Assay | Key Findings | Reference |

| MJ-29 | CAL 27 (Human Oral Squamous Carcinoma) | Wound Healing Assay | Concentration-dependent inhibition of cell migration. | nih.gov |

| Transwell Invasion Assay | Concentration-dependent inhibition of cell invasion. | nih.gov | ||

| Gelatin Zymography | Attenuated enzymatic activity of MMP-2 and MMP-9. | nih.gov | ||

| Western Blot | Decreased phosphorylation of ERK1/2, p38, JNK1/2, and AKT. Down-regulated RAS and FAK expression. | nih.gov | ||

| Actinoquinazolinone | AGS (Human Gastric Adenocarcinoma) | Invasion Assay | Suppressed invasion ability. | nih.gov |

| Western Blot | Inhibited epithelial-mesenchymal transition (EMT) markers. | nih.gov | ||

| Gene Expression Analysis | Decreased the expression of genes related to human cell motility. Slightly suppressed the STAT3 signal pathway. | nih.gov |

Future research on the chemical compound this compound is poised to build upon the extensive therapeutic potential demonstrated by the broader family of quinazoline (B50416) derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives established as potent anticancer agents. nih.govbohrium.commdpi.com Future efforts will likely focus on refining the biological activity, understanding its mechanism of action in greater detail, and expanding its therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dichloro-8-methylquinazolin-4-ol with high yield and purity?

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

- ¹H-NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Use deuterated DMSO to resolve exchangeable hydroxyl protons.

- ¹³C-NMR : Confirm carbonyl (C-4, δ ~165 ppm) and aromatic carbons (δ 120–150 ppm).

- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and O-H/N-H vibrations (~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent controls). For example, discrepancies in IC₅₀ values may arise from variations in DMSO concentration (<1% recommended) .

- Structural Analog Analysis : Compare activity trends across derivatives (e.g., substituent effects at C-2 and C-6). Use SAR tables to identify critical functional groups.

- Statistical Rigor : Apply ANOVA or t-tests to assess significance of differences. Report p-values and confidence intervals to minimize Type I/II errors.

Example SAR Table :

| Derivative (R₁, R₂) | Target Enzyme IC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|

| Cl, Cl | 12.3 ± 1.2 | >100 |

| Br, Cl | 8.9 ± 0.8 | 85.6 ± 4.3 |

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. Identify electron-deficient sites (e.g., C-2, C-6) for nucleophilic attack .